molecular formula C17H18N2O2 B4775656 N-cyclopentyl-N'-naphthalen-1-yloxamide

N-cyclopentyl-N'-naphthalen-1-yloxamide

Cat. No.: B4775656
M. Wt: 282.34 g/mol
InChI Key: BNAIVAKDJGGKLH-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-naphthalen-1-yloxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a cyclopentyl group and a naphthalen-1-yloxamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-naphthalen-1-yloxamide typically involves the reaction of cyclopentylamine with naphthalene-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-naphthalen-1-yloxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-naphthalen-1-yloxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: N-cyclopentyl-N’-naphthalen-1-yloxamide can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted amides, alcohols, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-cyclopentyl-N’-naphthalen-1-yloxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-naphthalen-1-yloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in cell signaling and metabolic pathways.

Comparison with Similar Compounds

N-cyclopentyl-N’-naphthalen-1-yloxamide can be compared with other similar compounds, such as:

    N-cyclopentyl-N’-phenyl oxamide: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

    N-cyclopentyl-N’-benzyl oxamide: Contains a benzyl group, offering different chemical and biological properties.

    N-cyclopentyl-N’-pyridyl oxamide: Features a pyridyl group, which can influence its reactivity and applications.

The uniqueness of N-cyclopentyl-N’-naphthalen-1-yloxamide lies in its naphthalen-1-yl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclopentyl-N'-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16(18-13-8-2-3-9-13)17(21)19-15-11-5-7-12-6-1-4-10-14(12)15/h1,4-7,10-11,13H,2-3,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAIVAKDJGGKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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